molecular formula C16H17NO4 B15056627 Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Cat. No.: B15056627
M. Wt: 287.31 g/mol
InChI Key: KZBMVQQSWFLZTO-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Heck reaction, which is also palladium-catalyzed and involves the coupling of an aryl halide with an alkene . This reaction is particularly useful for forming carbon-carbon bonds and can be used to introduce the 2,4-dimethoxyphenyl group onto the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is unique due to its specific substitution pattern and the presence of both a nicotinate and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)7-8-14(17-10)13-6-5-11(19-2)9-15(13)20-3/h5-9H,1-4H3

InChI Key

KZBMVQQSWFLZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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